N-dibenzo[b,d]furan-3-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide
Overview
Description
Dibenzofuran is a heterocyclic organic compound. It is an aromatic compound that has two benzene rings fused to a central furan ring . It is a volatile white solid that is soluble in nonpolar organic solvents .
Synthesis Analysis
Dibenzofuran can be obtained from coal tar, where it exists as a 1% component . It undergoes electrophilic reactions, such as halogenation and Friedel-Crafts reactions . Reaction of dibenzofuran with butyl lithium results in di lithiation .Molecular Structure Analysis
The molecular structure of dibenzofuran consists of two benzene rings fused to a central furan ring . All the numbered carbon atoms have a hydrogen atom bonded to each of them .Chemical Reactions Analysis
Dibenzofuran is thermally robust with a convenient liquid range . These properties, together with its low toxicity, are exploited by the use of dibenzofuran as a heat transfer agent .Physical and Chemical Properties Analysis
Dibenzofuran has a molar mass of 168.19 g/mol . It appears as a white crystalline powder . It has a melting point of 81 to 85 °C and a boiling point of 285 °C . It is insoluble in water .Mechanism of Action
Future Directions
While specific future directions for your compound are not available, dibenzofuran and its derivatives have been studied for their potential applications in various fields. For example, novel hole blocking materials based on dibenzofuran molecular dimers have been synthesized for high-efficiency and long-lived blue phosphorescent organic light-emitting diodes .
Properties
IUPAC Name |
N-dibenzofuran-3-yl-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c1-21-16(18-19-20-21)24-9-15(22)17-10-6-7-12-11-4-2-3-5-13(11)23-14(12)8-10/h2-8H,9H2,1H3,(H,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTSEHCMHJSURK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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